3-isothiocyanato-N-methylpropanamide
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Overview
Description
3-isothiocyanato-N-methylpropanamide: is an organic compound with the molecular formula C5H8N2OS It is characterized by the presence of an isothiocyanate group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-isothiocyanato-N-methylpropanamide typically involves the reaction of N-methylpropanamide with thiophosgene or carbon disulfide in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-isothiocyanato-N-methylpropanamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the isothiocyanate group can yield amines or thioureas.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as or .
Reduction: Reagents like or .
Substitution: Nucleophiles such as or .
Major Products Formed:
- Various substituted derivatives from nucleophilic substitution.
Sulfoxides: and from oxidation.
Amines: and from reduction.
Scientific Research Applications
Chemistry: 3-isothiocyanato-N-methylpropanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with proteins and enzymes, particularly those involved in detoxification processes.
Medicine: There is interest in the potential therapeutic applications of this compound, including its use as an anti-inflammatory or anticancer agent.
Industry: In industrial applications, this compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-isothiocyanato-N-methylpropanamide involves its interaction with biological molecules, particularly proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparison with Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Comparison: 3-isothiocyanato-N-methylpropanamide is unique due to its specific structure, which includes a propanamide backbone and an isothiocyanate group. This combination imparts distinct chemical properties and reactivity compared to other isothiocyanates. For example, phenyl isothiocyanate has a benzene ring, which influences its reactivity and applications differently than the aliphatic chain in this compound.
Properties
IUPAC Name |
3-isothiocyanato-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-6-5(8)2-3-7-4-9/h2-3H2,1H3,(H,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIYQKLSBVXOSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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